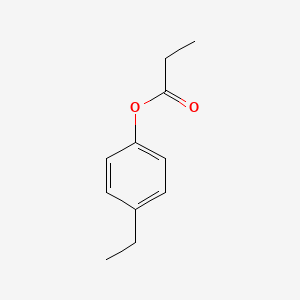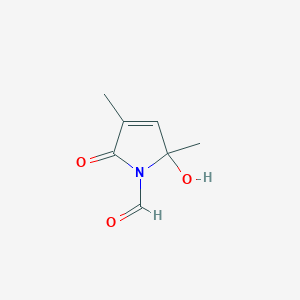
2-Hydroxy-2,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This specific compound is notable for its unique structure, which includes multiple functional groups such as aldehyde, hydroxyl, and keto groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- typically involves multi-step organic reactions. One common method involves the condensation of pyrrole with formaldehyde in the presence of a suitable catalyst. This reaction forms pyrrole-2-carboxaldehyde, which can then undergo further functionalization to introduce the hydroxyl, dimethyl, and keto groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions: 1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrole derivatives
科学的研究の応用
1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse functional groups and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. For example, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, altering their function.
類似化合物との比較
Pyrrole-2-carboxaldehyde: Similar structure but lacks the hydroxyl, dimethyl, and keto groups.
Indole derivatives: Share the heterocyclic aromatic structure but differ in the nitrogen atom’s position and additional fused benzene ring.
Imidazole derivatives: Contain a five-membered ring with two nitrogen atoms, offering different chemical properties and reactivity.
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-hydroxy-2,4-dimethyl-5-oxopyrrole-1-carbaldehyde |
InChI |
InChI=1S/C7H9NO3/c1-5-3-7(2,11)8(4-9)6(5)10/h3-4,11H,1-2H3 |
InChIキー |
SVJNBZKDPSMZRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N(C1=O)C=O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




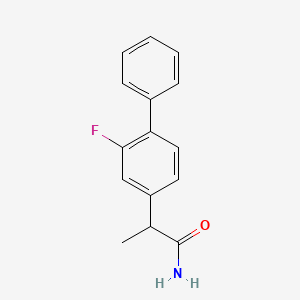
![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)
![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
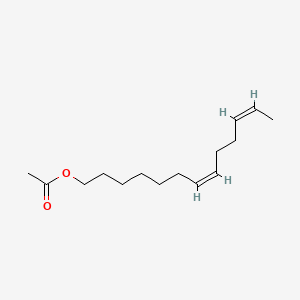
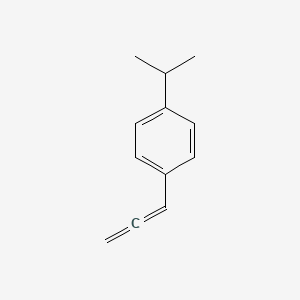
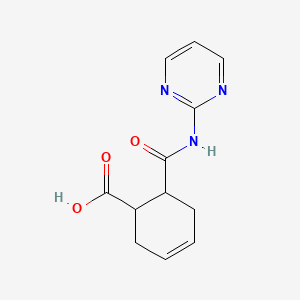
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
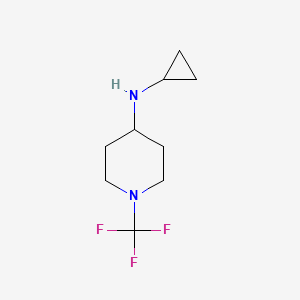
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
